![molecular formula C8H12F3NO3S B2637605 Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate CAS No. 2230803-72-0](/img/structure/B2637605.png)
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate
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Overview
Description
Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate is a chemical compound with the CAS Number: 2230803-72-0 . Its IUPAC name is ethyl 1-amino-4-(trifluoromethyl)-3,4-dihydro-2H-1lambda6-thiophene-3-carboxylate 1-oxide . The molecular weight of this compound is 259.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F3NO3S/c1-2-15-7(13)5-3-16(12,14)4-6(5)8(9,10)11/h4-6H,2-3H2,1H3,(H2,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.25 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Novel Synthesis Methods
A study by Beyzaei, Aryan, and Moghadas (2015) introduces a novel one-pot, two-step process for synthesizing ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. This method leverages the cyclocondensation of ethyl 3-oxo-2-thiocyanatobutanoate with various hydrazine and hydrazide derivatives, showcasing a pathway for creating structurally similar compounds with potential relevance to the synthesis or study of Ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate derivatives Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Journal of The Serbian Chemical Society.
Photolysis Studies
Ang and Prager's research (1992) on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides insights into the photolytic pathways of similar ester compounds. Their findings reveal competing pathways involving reversible photoisomerisation to ketenes and loss of carbon dioxide to form singlet imino-carbenes. This study could be indirectly relevant to understanding the photolytic behavior of this compound under similar conditions Ang, K., & Prager, R. (1992). Tetrahedron Letters.
Mechanistic Studies and Compound Synthesis
The work by Aboelnaga, Hagar, and Soliman (2016) explores the ultrasonic synthesis and mechanistic study of 1,3-dipolar cycloaddition reactions involving acetylene derivatives, leading to the formation of novel compounds. Such research underlines the importance of understanding reaction mechanisms in developing new materials and chemicals, potentially including or related to the compound Aboelnaga, A., Hagar, M., & Soliman, S. (2016). Molecules.
Safety and Hazards
properties
IUPAC Name |
ethyl 1-imino-1-oxo-4-(trifluoromethyl)thiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3S/c1-2-15-7(13)5-3-16(12,14)4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCGQQFDQBPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=N)(=O)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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